![molecular formula C15H16FN3S B5804161 N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides. Aβ peptides are the main components of amyloid plaques, which are a hallmark of Alzheimer's disease (AD). Therefore, DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders.
作用机制
DAPT inhibits γ-secretase, an enzyme that cleaves N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea to generate Aβ peptides. By inhibiting γ-secretase, DAPT reduces the production of Aβ peptides, which are the main components of amyloid plaques. In addition, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to reducing Aβ production, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch. This can have significant effects on cell differentiation and proliferation. In addition, DAPT has been shown to affect the expression of other genes involved in AD pathology, such as tau protein.
实验室实验的优点和局限性
One of the main advantages of DAPT is its potency as a γ-secretase inhibitor. DAPT has been shown to effectively reduce Aβ production in vitro and in vivo at low concentrations. In addition, DAPT has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of DAPT is its lack of specificity. DAPT inhibits γ-secretase, which is involved in the processing of a variety of substrates, not just N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. Therefore, the use of DAPT may have unintended effects on other cellular processes.
未来方向
There are several future directions for the study of DAPT. One potential direction is the development of more specific γ-secretase inhibitors that target only the processing of N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. In addition, the combination of DAPT with other drugs that target different aspects of AD pathology may be a promising approach for the development of AD therapeutics. Finally, the study of the effects of DAPT on other γ-secretase substrates, such as Notch, may have significant implications for the development of cancer therapeutics.
合成方法
DAPT can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N,N-dimethylaniline to form N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with potassium thiocyanate in the presence of a catalyst to form DAPT.
科学研究应用
DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders. Studies have shown that DAPT can effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, DAPT has been shown to improve cognitive function in animal models of AD. Therefore, DAPT is considered a promising candidate for the development of AD therapeutics.
属性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVQKQERULKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
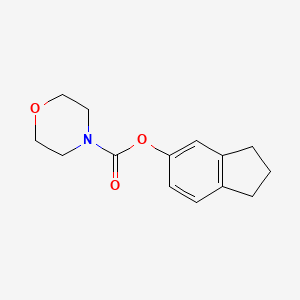
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
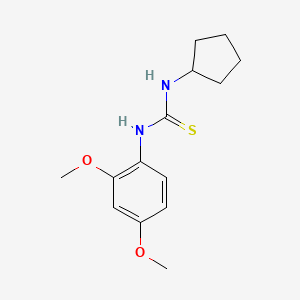
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
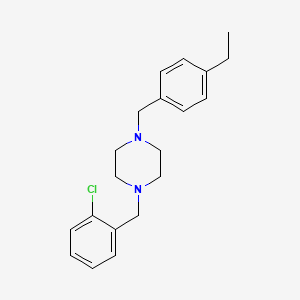

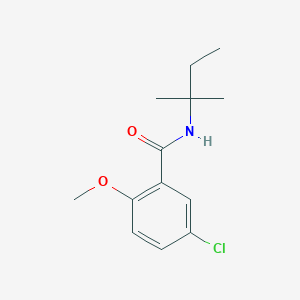
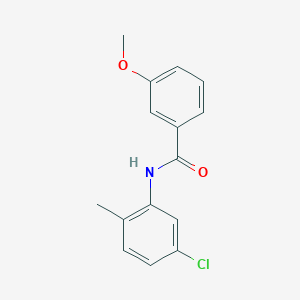
![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)